Pafuramidine maleate
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Overview
Description
Pafuramidine maleate is an experimental drug formulated as the maleic acid salt of pafuramidine. It has been investigated for the treatment of pneumocystis pneumonia, particularly in patients with HIV/AIDS . This compound has also shown potential in treating first-stage African sleeping sickness (human African trypanosomiasis) caused by protozoan parasites .
Preparation Methods
The synthesis of pafuramidine maleate involves several steps, starting with the preparation of the core structure, which includes a furan ring substituted with phenyl groups. The synthetic route typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Substitution reactions: Phenyl groups are introduced at specific positions on the furan ring.
Formation of the amidine group:
Chemical Reactions Analysis
Pafuramidine maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Treatment of pneumocystis pneumonia: Preliminary clinical trials indicated that pafuramidine maleate was effective against pneumocystis pneumonia and had the potential for fewer side effects compared to standard treatments.
Treatment of African sleeping sickness: this compound reached Phase III clinical trials for the treatment of first-stage African sleeping sickness.
Antiparasitic activity: The compound has shown activity against various parasitic infections, making it a promising candidate for further research in antiparasitic therapies.
Mechanism of Action
Pafuramidine maleate is a prodrug of furamidine. Once administered, it is metabolized into its active form, furamidine. The active form exerts its effects by binding to the DNA of the target organism, interfering with its replication and transcription processes. This leads to the inhibition of the growth and proliferation of the parasite . The molecular targets and pathways involved include the DNA of the parasite and various enzymes essential for its survival .
Comparison with Similar Compounds
Pafuramidine maleate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Pentamidine: Used for the treatment of African sleeping sickness and pneumocystis pneumonia.
Furamidine: The active form of this compound, which shares a similar mechanism of action but differs in its pharmacokinetic properties.
This compound stands out due to its potential for oral administration and its reduced toxicity compared to other treatments .
Properties
CAS No. |
837369-26-3 |
---|---|
Molecular Formula |
C24H24N4O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C20H20N4O3.C4H4O4/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2;5-3(6)1-2-4(7)8/h3-12H,1-2H3,(H2,21,23)(H2,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SWMNGXODFOCPKQ-BTJKTKAUSA-N |
Isomeric SMILES |
CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N.C(=C\C(=O)O)\C(=O)O |
SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime DB 289 DB-289 DB289 cpd pafuramidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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